
Magnesium mono-p-nitrobenzyl malonate
Overview
Description
Magnesium mono-p-nitrobenzyl malonate is a chemical compound with the molecular formula C20H16MgN2O12. It is a magnesium salt of malonic acid, where the malonic acid is esterified with p-nitrobenzyl alcohol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium mono-p-nitrobenzyl malonate typically involves the reaction of 1-hydroxymethyl-4-nitrobenzene with malonic acid in the presence of a magnesium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The steps are as follows:
- Dissolve 1-hydroxymethyl-4-nitrobenzene and malonic acid in an appropriate solvent.
- Add a magnesium salt, such as magnesium chloride, to the reaction mixture.
- Stir the mixture at a specific temperature and for a set duration to allow the reaction to proceed.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Magnesium mono-p-nitrobenzyl malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield malonic acid and p-nitrobenzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
- p-Aminobenzyl malonate.
Reduction: Malonic acid and p-nitrobenzyl alcohol.
Substitution: Various substituted benzyl malonates depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions and Mechanisms
Magnesium mono-p-nitrobenzyl malonate can undergo several chemical reactions, making it a versatile reagent in organic synthesis:
- Oxidation : The nitro group can be reduced to an amino group under specific conditions.
- Reduction : The ester group can be hydrolyzed to yield malonic acid and p-nitrobenzyl alcohol.
- Substitution : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Varies based on substrate |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
Substitution | Hydroxide ions, Amines | Nucleophilic conditions |
Scientific Research Applications
-
Chemistry :
- Used as a reagent in organic synthesis and as a catalyst in various reactions. Its unique structure allows for selective reactions that are crucial in synthesizing complex organic molecules.
-
Biology :
- Investigated for potential biological activity. Research has shown that malonate can induce cell death via mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c from mitochondria . This property is being explored for therapeutic applications in neurodegenerative diseases.
-
Medicine :
- Acts as an intermediate in the synthesis of carbapenem antibiotics like meropenem and imipenem. These antibiotics are known for their broad-spectrum antibacterial activity and stability against beta-lactamases . The synthesis process involves this compound as a key building block, highlighting its importance in pharmaceutical chemistry.
-
Industry :
- Utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.
A study demonstrated that malonate induces rapid mitochondrial potential collapse and reactive oxygen species production, which overwhelms mitochondrial antioxidant capacity . This finding suggests potential applications in understanding mitochondrial diseases and developing targeted therapies.
Case Study 2: Antibiotic Synthesis
Research into the synthesis of carbapenem antibiotics has shown that this compound serves as a crucial precursor. The production method ensures high purity (over 95%) and yield (over 80%), making it suitable for large-scale industrial applications .
Mechanism of Action
The mechanism of action of magnesium mono-p-nitrobenzyl malonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Magnesium bis(3-(4-nitrobenzyl)oxy-3-oxopropanoate): Similar structure but with two ester groups.
Magnesium 3-(4-nitrophenyl)methoxy-3-oxopropanoate: Another magnesium salt with a similar functional group arrangement.
Uniqueness
Magnesium mono-p-nitrobenzyl malonate is unique due to its specific esterification pattern and the presence of a single nitrobenzyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Magnesium mono-p-nitrobenzyl malonate is a magnesium salt derived from malonic acid, where the malonic acid is esterified with p-nitrobenzyl alcohol. Its molecular formula is , and it has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Structure and Composition
- Molecular Formula :
- CAS Number : 83972-01-4
- Crystalline Forms : The compound can exist in different crystalline forms, including a β-type crystal characterized by specific X-ray diffraction patterns .
Synthesis Method
The synthesis of this compound involves the following steps:
- Esterification : p-Nitrobenzyl alcohol and malonic acid are reacted in the presence of a catalyst at low temperatures.
- Crystal Transition : The reaction mixture is heated to facilitate the formation of the desired product.
- Formation of Magnesium Salt : The obtained mono-p-nitrobenzyl malonate is reacted with magnesium chloride in water, followed by recrystallization to yield the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been noted for its broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development in antibiotic therapies .
The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit key metabolic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that disrupt cellular functions .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the compound's effectiveness against common pathogens, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .
- Toxicity Profile : Preliminary toxicity assessments suggest that this compound has a favorable safety profile, showing low toxicity in mammalian cell lines while maintaining antimicrobial efficacy .
- Pharmaceutical Applications : As an intermediate in the synthesis of carbapenem antibiotics, this compound plays a crucial role in developing new antibiotics with enhanced stability and reduced side effects compared to traditional β-lactam antibiotics .
Property | Value |
---|---|
Molecular Weight | 432.72 g/mol |
Solubility | Soluble in water |
Antimicrobial Spectrum | Broad-spectrum activity |
Minimum Inhibitory Concentration (MIC) | Comparable to established antibiotics |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing magnesium mono--nitrobenzyl malonate in organic transformations?
- Methodology : The compound is synthesized via condensation reactions using magnesium salts. A typical procedure involves reacting mono--nitrobenzyl malonic acid with magnesium oxide or hydroxide in anhydrous solvents like THF or ethanol. Reaction parameters include stoichiometric ratios (1:1 molar ratio of malonic acid derivative to Mg), temperature (room temperature to 40°C), and reaction time (24–48 hours). Post-synthesis purification often involves partitioning between ethyl acetate and aqueous acid (e.g., 1M HCl) to isolate the magnesium salt .
Q. How is magnesium mono--nitrobenzyl malonate characterized structurally and functionally?
- Methodology :
- Structural Analysis : Use NMR (H, C) to confirm the malonate ester and nitrobenzyl moieties. FTIR identifies carboxylate (C=O stretching ~1650 cm) and nitro (NO stretching ~1520 cm) groups.
- Elemental Composition : Combustion analysis or mass spectrometry (MS) verifies molecular formula (CHMgNO) and molecular weight (500.66 g/mol) .
- Coordination Chemistry : X-ray crystallography or EXAFS can elucidate Mg coordination geometry (e.g., octahedral vs. tetrahedral) .
Q. What purification strategies are effective for isolating magnesium mono--nitrobenzyl malonate?
- Methodology : After synthesis, concentrate the reaction mixture to half-volume under reduced pressure. Partition between ethyl acetate and cold 1M HCl to remove unreacted precursors. Further purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .
Advanced Research Questions
Q. How does magnesium mono--nitrobenzyl malonate influence mitochondrial dysfunction in neurotoxicity models?
- Methodology : Use in vitro mitochondrial assays to assess succinate dehydrogenase (SDH) inhibition. Measure reactive oxygen species (ROS) production, NAD(P)H depletion, and mitochondrial swelling. Pharmacological blockers (e.g., ruthenium red for Ca influx) or antioxidants (vitamin E) can dissect mechanisms. In vivo, intrastriatal infusions in rodents combined with microdialysis monitor dopamine efflux and neurodegeneration .
Q. What role does magnesium play in the compound’s coordination chemistry during solvent extraction?
- Methodology : In separation systems (e.g., Advanced TALSPEAK), study ternary complex formation using UV-Vis spectroscopy and solvent extraction. Stability constants are refined by modeling Mg interactions with ligands like HEDTA and malonate. EXAFS/ATR-FTIR identifies Mg–O bond distances and coordination geometry .
Q. How does the magnesium ion enhance regioselectivity in acylation reactions compared to other metal enolates?
- Methodology : Prepare magnesium enolates via deprotonation of malonate esters with Mg bases (e.g., Mg(O-Pr)). Compare reactivity with Li or Na enolates in acylations using anhydrides or chlorides. Kinetic studies and DFT calculations reveal Mg’s chelation effects, which stabilize transition states and favor C-acylation over O-acylation .
Q. What statistical methods are suitable for analyzing malonate-related toxicity data with multiple variables?
- Methodology : Two-factor ANOVA evaluates interactions between variables (e.g., malonate concentration, exposure time). Post-hoc tests (Tukey’s HSD) identify significant differences. For time-series data (e.g., ROS kinetics), mixed-effects models account for repeated measurements .
Q. Can magnesium mono--nitrobenzyl malonate act as a chiral building block in asymmetric synthesis?
- Methodology : Test enantioselective decarboxylation using malonate decarboxylase (AMDase) variants. Monitor stereochemical outcomes via chiral HPLC or polarimetry. Optimize reaction conditions (pH, co-solvents) to enhance enantiomeric excess (e.g., >97% ee) .
Q. Data Contradiction and Validation
Q. How do discrepancies in mitochondrial toxicity data arise between in vitro and in vivo studies?
- Analysis : In vitro models may lack compensatory mechanisms (e.g., dopamine uptake inhibition) present in vivo. Validate by cross-referencing ROS measurements, Ca imaging, and histopathology. Use genetic models (e.g., SDH-deficient cells) to isolate malonate-specific effects .
Q. Why do malonate coordination studies report varying stability constants across different metal ions?
Properties
IUPAC Name |
magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDWKYNSTVECG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16MgN2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004245 | |
Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83972-01-4 | |
Record name | (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83972-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(p-nitrobenzyl hydrogen malonato)magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083972014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[p-nitrobenzyl hydrogen malonato]magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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